molecular formula C9H11N5 B13339868 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13339868
M. Wt: 189.22 g/mol
InChI Key: VLOFZEVQXYDDLY-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4 and a pyrimidin-2-yl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2,4-dimethyl-5-pyrimidin-2-ylpyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-7(13-14(2)8(6)10)9-11-4-3-5-12-9/h3-5H,10H2,1-2H3

InChI Key

VLOFZEVQXYDDLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=NC=CC=N2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-(pyrimidin-2-yl)prop-2-en-1-one with hydrazine hydrate, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural analogs of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine:

Compound Name Molecular Weight 3-Position Substituent Key Features Biological Activity (If Known)
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine 207.30 Pyrimidin-2-yl Aromatic, hydrogen-bonding capability, moderate hydrophobicity Potential kinase inhibitor
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 207.30 3-Methylthiophen-2-yl Increased hydrophobicity, sulfur-mediated π-interactions Not reported
1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine 181.28 Pentan-2-yl Highly lipophilic, flexible alkyl chain Discontinued (no activity data)
3-(Thiophen-2-yl)-1H-pyrazol-5-amine 165.23 Thiophen-2-yl Sulfur-rich, moderate aromaticity Antipyretic applications
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 252.30 Pyridin-3-yl Enhanced solubility via pyridine nitrogen, planar structure Serine protease inhibition

Biological Activity

1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrazole ring substituted with a pyrimidine moiety, this compound (CAS No. 1602259-79-9) exhibits unique properties that may be beneficial in various therapeutic applications.

  • Molecular Formula : C₉H₁₁N₅
  • Molecular Weight : 189.22 g/mol
  • Structure : The compound features two methyl groups at the 1 and 4 positions of the pyrazole ring, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine possesses several biological activities, primarily as an enzyme inhibitor and receptor modulator. Its interactions with specific molecular targets suggest potential therapeutic applications in treating conditions such as inflammation and cancer.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This inhibition can block catalytic activity and modulate cellular signaling pathways, which is critical for its potential therapeutic effects. For instance:

  • Xanthine Oxidase Inhibition : Similar pyrazole derivatives have shown moderate inhibitory activity against xanthine oxidase, suggesting that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine may exhibit comparable effects .

Anti-inflammatory Activity

Compounds with similar structures have demonstrated significant anti-inflammatory properties. For example, studies on related pyrazole derivatives indicate their effectiveness in inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine could also play a role in reducing inflammation.

Case Studies and Experimental Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Study on Enzyme Inhibition

In a study evaluating various pyrazole derivatives for their xanthine oxidase inhibitory activity:

CompoundIC₅₀ (µM)
3d72.4
3e75.6
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine TBD

This table illustrates the range of inhibitory activities observed among similar compounds, indicating that further research could establish the specific IC₅₀ value for this compound .

Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds could significantly reduce LPS-induced NF-kB/AP-1 reporter activity:

CompoundIC₅₀ (µM)Mechanism
13i<50NF-kB inhibition
16<50AP-1 inhibition
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine TBDTBD

These findings suggest that similar compounds can effectively modulate inflammatory pathways .

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